molecular formula C15H21N5OS B2982260 N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 896286-84-3

N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2982260
CAS No.: 896286-84-3
M. Wt: 319.43
InChI Key: WJXCPJOZORDRDZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide generally involves the cyclization of appropriate precursors. The reaction typically starts with the synthesis of the pyrrole and triazole rings, followed by their conjugation via thioacetamide linkage under controlled conditions. Reagents like cyclohexylamine, sulfur sources, and acylating agents are commonly used.

Industrial Production Methods: : On an industrial scale, the production often employs a multi-step synthetic process optimized for yield and purity. Key steps include the formation of the core heterocyclic structure, which is followed by functional group transformations and final purification processes. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in enhancing the efficiency.

Chemical Reactions Analysis

Types of Reactions: : The compound is known to undergo various chemical reactions including oxidation, reduction, and substitution. Its thioacetamide group can be particularly reactive, making it prone to nucleophilic substitution.

Common Reagents and Conditions: : Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide, while reduction can involve agents such as sodium borohydride. Substitution reactions can be facilitated using strong nucleophiles under appropriate solvents like dimethyl sulfoxide (DMSO).

Major Products Formed: : These reactions can yield a range of products, depending on the reactive sites involved. For instance, oxidation may convert the thioacetamide group to a sulfoxide or sulfone, while substitution could replace the sulfur atom with various nucleophiles.

Scientific Research Applications

Chemistry: : The compound serves as an intermediate in the synthesis of more complex molecules, especially in heterocyclic chemistry. It’s valuable in studying reaction mechanisms and pathways due to its unique structure.

Biology and Medicine: : It shows promise in medicinal chemistry, potentially offering therapeutic benefits through its interactions with biological targets. Preliminary studies suggest it may inhibit specific enzymes or receptors involved in disease pathways.

Industry: : In industrial applications, this compound could be used in the development of new materials or as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects typically involves its interaction with molecular targets such as enzymes or receptors. The presence of heterocyclic rings enables it to form stable complexes with these targets, thereby modulating their activity. These interactions may influence biological pathways and lead to therapeutic outcomes.

Comparison with Similar Compounds

Unique Features: : Compared to other heterocyclic compounds, it stands out due to its specific combination of the pyrrole, triazole, and thioacetamide moieties, which confer distinct chemical reactivity and biological activity.

Similar Compounds: : Compounds like N-cyclohexyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide or 5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole share some structural similarities, but lack the precise combination and positioning of functional groups found in N-cyclohexyl-2-((5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, making it unique in its behavior and applications.

This compound, with its multifaceted applications and unique structure, indeed holds significant potential in various scientific and industrial domains. I’d suggest diving deeper into specific studies for even more insights!

Properties

IUPAC Name

N-cyclohexyl-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5OS/c1-12-17-18-15(20(12)19-9-5-6-10-19)22-11-14(21)16-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXCPJOZORDRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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